molecular formula C9H11ClN2OS B14237944 Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate CAS No. 491593-47-6

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate

Cat. No.: B14237944
CAS No.: 491593-47-6
M. Wt: 230.72 g/mol
InChI Key: FWPJXUYVZSXZQA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl ethanimidothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
  • (6-Chloropyridin-3-yl)methanol

Uniqueness

Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and an ethanimidothioate moiety makes it particularly versatile in various applications .

Properties

CAS No.

491593-47-6

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate

InChI

InChI=1S/C9H11ClN2OS/c1-7(14-2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3

InChI Key

FWPJXUYVZSXZQA-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CN=C(C=C1)Cl)SC

Origin of Product

United States

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